molecular formula C21H18N2O5S B423372 2-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE

2-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE

Katalognummer: B423372
Molekulargewicht: 410.4g/mol
InChI-Schlüssel: PKHUIRSALGNROT-PXLXIMEGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE is a complex organic compound that features a benzoylcarbohydrazonoyl group, a methoxyphenyl group, and a benzenesulfonate group

Eigenschaften

Molekularformel

C21H18N2O5S

Molekulargewicht

410.4g/mol

IUPAC-Name

[2-[(E)-(benzoylhydrazinylidene)methyl]-6-methoxyphenyl] benzenesulfonate

InChI

InChI=1S/C21H18N2O5S/c1-27-19-14-8-11-17(15-22-23-21(24)16-9-4-2-5-10-16)20(19)28-29(25,26)18-12-6-3-7-13-18/h2-15H,1H3,(H,23,24)/b22-15+

InChI-Schlüssel

PKHUIRSALGNROT-PXLXIMEGSA-N

SMILES

COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)C=NNC(=O)C3=CC=CC=C3

Isomerische SMILES

COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)/C=N/NC(=O)C3=CC=CC=C3

Kanonische SMILES

COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)C=NNC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxyphenylhydrazine with benzoyl chloride to form 2-(2-benzoylhydrazono)-6-methoxyphenyl benzene. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Benzoylbenzoic acid: Similar in structure but lacks the methoxy and sulfonate groups.

    Benzophenone-2-carboxylic acid: Another related compound with a benzoyl group and carboxylic acid functionality.

Uniqueness

2-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE is unique due to the presence of both methoxy and benzenesulfonate groups, which confer distinct chemical and biological properties

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.